1-(3-Chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperazino]dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, as well as a piperazine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperazino]dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where a piperazine derivative is introduced to the pyrrole ring.
Halogenation: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperazino]dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperazino]dihydro-1H-pyrrole-2,5-dione depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-[4-(4-chlorophenyl)piperazino]dihydro-1H-pyrrole-2,5-dione
- 1-(4-Fluorophenyl)-3-[4-(4-chlorophenyl)piperazino]dihydro-1H-pyrrole-2,5-dione
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperazino]dihydro-1H-pyrrole-2,5-dione is unique due to the specific combination of chloro and fluoro substituents, which may impart distinct chemical and biological properties compared to similar compounds. These differences can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H18Cl2FN3O2 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18Cl2FN3O2/c21-13-1-3-14(4-2-13)24-7-9-25(10-8-24)18-12-19(27)26(20(18)28)15-5-6-17(23)16(22)11-15/h1-6,11,18H,7-10,12H2 |
InChI Key |
ARAMQYGJNWJYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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